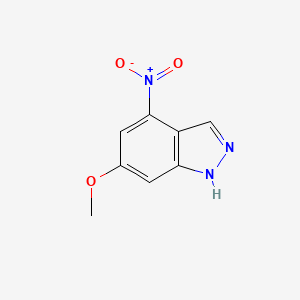

6-Methoxy-4-nitro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-4-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-14-5-2-7-6(4-9-10-7)8(3-5)11(12)13/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUQZJBBTADFHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=NN2)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646929 | |

| Record name | 6-Methoxy-4-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-08-1 | |

| Record name | 6-Methoxy-4-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-4-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Methoxy-4-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of 6-Methoxy-4-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, and understanding the synthesis and properties of its derivatives is crucial for the development of novel therapeutic agents.[1] This document outlines a validated synthetic pathway, detailed experimental protocols, and a thorough analysis of the compound's structural and physicochemical properties.

Introduction: The Significance of Substituted Indazoles

Indazoles, bicyclic aromatic heterocycles, are of significant interest in pharmaceutical research due to their diverse biological activities, including anti-inflammatory, antitumor, and anti-HIV properties. The specific substitution pattern on the indazole ring system profoundly influences its pharmacological profile. The introduction of a methoxy group at the 6-position and a nitro group at the 4-position of the 1H-indazole core creates a unique electronic and steric environment, making this compound a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound points to a substituted aniline as a plausible starting material. The key disconnection involves the pyrazole ring formation, which can be achieved through an intramolecular cyclization reaction. A well-established method for the synthesis of indazoles is the diazotization of an appropriately substituted ortho-toluidine or a related aniline derivative, followed by intramolecular cyclization.

Based on this strategy, a practical and efficient synthetic route to this compound starts from the commercially available precursor, 4-methoxy-2-nitroaniline. The synthesis involves two key transformations: diazotization of the primary aromatic amine and subsequent intramolecular cyclization to form the indazole ring.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis of this compound. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Diazotization of 4-Methoxy-2-nitroaniline

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 4-methoxy-2-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.[2][3][4][5]

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.

-

Add the sodium nitrite solution dropwise to the aniline suspension via the dropping funnel, ensuring the temperature of the reaction mixture is maintained below 5 °C. The addition should be slow to control the exothermic reaction.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The formation of the diazonium salt is indicated by a change in the color of the reaction mixture.

Step 2: Intramolecular Cyclization and Isolation

-

Slowly warm the reaction mixture to room temperature and then gently heat to 50-60 °C. The evolution of nitrogen gas may be observed during this step.

-

Maintain the temperature and continue stirring for 1-2 hours to facilitate the intramolecular cyclization.

-

Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any remaining acid and inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield this compound as a solid.

Characterization and Data Analysis

The structure and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and physical methods. The following data are predicted based on the analysis of structurally related nitroindazole compounds.[6][7][8][9][10][11][12][13]

Table 1: Predicted Physicochemical and Spectroscopic Data

| Property | Predicted Value |

| Molecular Formula | C₈H₇N₃O₃ |

| Molecular Weight | 193.16 g/mol |

| Appearance | Yellow to orange solid |

| Melting Point | Not available in cited literature |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 13.5-14.0 (br s, 1H, NH), 8.3-8.5 (d, 1H, H-5), 7.8-8.0 (d, 1H, H-7), 7.2-7.4 (s, 1H, H-3), 4.0-4.2 (s, 3H, OCH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~160 (C-6), ~140 (C-4), ~135 (C-7a), ~130 (C-3), ~120 (C-5), ~115 (C-3a), ~100 (C-7), ~56 (OCH₃) |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1520 & ~1340 (NO₂ asymmetric and symmetric stretch), ~1250 (C-O stretch) |

| Mass Spectrometry (EI) | m/z (%): 193 (M⁺), fragments corresponding to loss of NO₂, OCH₃, and N₂ |

Note: The predicted NMR chemical shifts are based on the analysis of similar nitro-substituted indazoles and may vary slightly from experimental values.[6][8]

Interpretation of Spectroscopic Data

-

¹H NMR Spectroscopy: The downfield shift of the aromatic protons is expected due to the electron-withdrawing effect of the nitro group. The broad singlet in the downfield region corresponds to the acidic N-H proton of the indazole ring. The singlet for the methoxy group protons will appear in the typical region for such functional groups.

-

¹³C NMR Spectroscopy: The carbon atoms attached to the electron-withdrawing nitro group (C-4) and the electron-donating methoxy group (C-6) will show characteristic downfield and upfield shifts, respectively.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the presence of a strong N-H stretching vibration, characteristic strong absorption bands for the asymmetric and symmetric stretching of the nitro group, and bands corresponding to the aromatic C-H and C=C stretching vibrations, as well as the C-O stretching of the methoxy group.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak at m/z 193. The fragmentation pattern will likely involve the loss of the nitro group, the methoxy group, and the expulsion of a neutral nitrogen molecule, which is characteristic of many nitrogen-containing heterocyclic compounds.

Caption: A logical workflow for the characterization of this compound.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the synthesis and characterization of this compound. The described synthetic route, utilizing a classical diazotization-cyclization strategy, offers a reliable method for accessing this valuable substituted indazole. The detailed characterization workflow ensures the unambiguous identification and purity assessment of the final compound. This information is intended to empower researchers in their efforts to explore the potential of this and related molecules in the development of novel chemical entities with therapeutic promise.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Methoxy-2-nitroaniline | 96-96-8 | Benchchem [benchchem.com]

- 3. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]

- 4. 4-Methoxy-2-nitroaniline | C7H8N2O3 | CID 66793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

"physicochemical properties of 6-Methoxy-4-nitro-1H-indazole"

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxy-4-nitro-1H-indazole

Introduction

The indazole nucleus is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] These bicyclic systems, composed of a benzene ring fused to a pyrazole ring, are valued for their ability to mimic the indole structure while offering unique hydrogen bonding patterns and electronic properties.[3] This versatility has led to their incorporation into a wide range of therapeutic agents, including kinase inhibitors for oncology.[2][4]

This guide focuses on a specific derivative, This compound (CAS No. 1000341-08-1). The strategic placement of an electron-donating methoxy group and a potent electron-withdrawing nitro group on the indazole core suggests a molecule with distinct electronic and physicochemical characteristics, making it a valuable building block for chemical synthesis and drug discovery programs.

Publicly available experimental data for this specific molecule is limited. Therefore, this document serves as a comprehensive technical guide that consolidates known information, provides expert analysis based on the constituent functional groups, and infers properties from closely related structural analogs. Crucially, this guide also furnishes detailed, field-proven experimental protocols to empower researchers to systematically determine these properties in their own laboratories. Our objective is to provide a foundational resource that bridges the data gap and facilitates the progression of research and development involving this compound.

Molecular and Structural Properties

The fundamental identity and behavior of a molecule are dictated by its structure. The key molecular and structural features of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1000341-08-1 | [5] |

| Molecular Formula | C₈H₇N₃O₃ | [6] |

| Molecular Weight | 193.16 g/mol | [Calculated] |

| Canonical SMILES | COC1=CC2=C(C=C1--INVALID-LINK--[O-])NN=C2 | [Inferred] |

| InChI Key | [Unavailable] |

Chemical Structure

The structure features a bicyclic indazole core with a methoxy group at position 6 and a nitro group at position 4.

Caption: Structure of this compound with key functional groups.

Tautomerism

Indazoles can exist in two tautomeric forms, 1H-indazole and 2H-indazole. For most substituted indazoles, the 1H-tautomer is thermodynamically more stable and is therefore the predominant form in solution and solid states.[1][7] All discussions and predicted properties in this guide assume the 1H-tautomer as the primary species.

Synthesis and Characterization Workflow

While specific synthesis procedures for 1000341-08-1 are not detailed in readily available literature, a plausible and efficient route can be proposed based on established organic chemistry principles for indazoles. A logical approach involves the nitration of a commercially available precursor, 6-methoxy-1H-indazole.

Caption: Proposed workflow for the synthesis and characterization of the title compound.

The causality behind this choice is the directing effect of the substituents. The methoxy group is an ortho-, para-director, while the pyrazole ring directs substitution onto the benzene ring. Nitration is expected to occur at a position activated by the methoxy group, making position 4 a likely candidate. Rigorous spectroscopic analysis is mandatory to confirm the regiochemistry of the final product.

Spectroscopic Profile

Spectroscopy is essential for the unambiguous structural confirmation and purity assessment of a synthesized compound. While experimental spectra for this compound are not publicly cataloged, a reliable profile can be predicted based on established principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz): The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing nitro group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| N1-H | 13.0 - 14.0 | Broad Singlet (br s) | Typical for acidic indazole N-H protons in DMSO.[8] |

| H3 | 8.2 - 8.5 | Singlet (s) | Proton on the pyrazole ring. |

| H7 | 7.8 - 8.1 | Singlet (s) | Aromatic proton adjacent to the pyrazole ring, downfield shifted. |

| H5 | 7.2 - 7.5 | Singlet (s) | Aromatic proton between the methoxy and nitro groups. |

| -OCH₃ | 3.9 - 4.1 | Singlet (s) | Characteristic shift for an aryl methoxy group.[9] |

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz): The carbon environment is similarly affected by the substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C6 (with -OCH₃) | 160 - 165 |

| C4 (with -NO₂) | 140 - 145 |

| C3a, C7a (bridgehead) | 135 - 142 |

| C3, C5, C7 | 100 - 130 |

| -OCH₃ | 55 - 60 |

Protocol: Acquiring NMR Spectra This protocol outlines a self-validating system for obtaining high-quality NMR data.

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is needed.

-

Instrument Setup: Use a calibrated NMR spectrometer (e.g., 400 MHz). Ensure the instrument has been recently shimmed to provide optimal magnetic field homogeneity.

-

¹H Spectrum Acquisition:

-

Tune and match the proton probe.

-

Acquire a standard single-pulse ¹H spectrum. Set the spectral width to cover the expected range (e.g., -1 to 15 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C Spectrum Acquisition:

-

Tune and match the carbon probe.

-

Acquire a proton-decoupled ¹³C spectrum. Set the spectral width to cover the expected range (e.g., 0 to 180 ppm).

-

A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H) or TMS (0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[3]

Predicted Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Indazole) | 3300 - 3100 | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic, -OCH₃) | 2950 - 2850 | Stretching |

| C=C (Aromatic) | 1620 - 1580 | Ring Stretching |

| N-O (Nitro, Asymmetric) | 1550 - 1500 | Stretching |

| N-O (Nitro, Symmetric) | 1360 - 1320 | Stretching |

| C-O (Aryl Ether) | 1270 - 1200 | Stretching |

Protocol: Acquiring an ATR-IR Spectrum This method is chosen for its simplicity and minimal sample preparation.

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean. Wipe with isopropanol and allow it to dry completely.

-

Background Scan: Record a background spectrum of the empty, clean ATR crystal. This is a critical self-validating step to subtract atmospheric (CO₂, H₂O) and instrument noise.

-

Sample Application: Place a small amount of the solid powder sample directly onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure anvil to apply firm, consistent pressure. This ensures good optical contact between the sample and the crystal, which is essential for a high-quality spectrum.

-

Sample Scan: Acquire the sample spectrum. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks corresponding to the expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the molecule, which is the most definitive evidence for its elemental composition.

-

Calculated Exact Mass: 193.0487 g/mol

-

Expected [M+H]⁺ Ion (for ESI+): 194.0566 m/z

Protocol: Acquiring an ESI-MS Spectrum Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like the target compound.

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known calibration standard immediately before the analysis to ensure high mass accuracy.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Source Optimization: Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal intensity of the ion of interest.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The high-resolution capability of the instrument should allow for mass measurement with an accuracy of <5 ppm.

-

Data Analysis: Identify the peak corresponding to the protonated molecule ([M+H]⁺). Compare the measured exact mass to the calculated theoretical mass to confirm the elemental formula.

Physicochemical Properties & Experimental Determination

The physicochemical properties of a compound are critical for its application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Physical Properties

| Property | Predicted Value / Observation | Rationale / Reference |

| Appearance | Yellow to Orange Solid | Nitroaromatic compounds are often colored due to the chromophoric nitro group.[3] |

| Melting Point | Not available. Likely >200 °C. | The rigid, planar structure and potential for intermolecular hydrogen bonding suggest a relatively high melting point.[10] |

| Boiling Point | ~426 °C (Predicted) | This is a predicted value for a related isomer and should be treated with caution.[6] |

| Density | ~1.48 g/cm³ (Predicted) | This is a predicted value for a related isomer.[6] |

Protocol: Melting Point Determination This protocol ensures accurate and reproducible melting point measurement.

-

Sample Preparation: Ensure the sample is dry and finely powdered.

-

Capillary Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement:

-

Rapid Scan: First, heat the sample rapidly to get an approximate melting range.

-

Slow Scan: Repeat with a fresh sample. Heat rapidly to ~15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.

-

-

Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. The narrowness of the range serves as an indicator of purity.

Chemical Properties

Solubility: The solubility profile is a critical determinant of a compound's suitability for various biological assays and formulation strategies. Based on its structure, this compound is predicted to be:

-

Poorly soluble in aqueous media: The dominant aromatic structure imparts significant lipophilicity.

-

Soluble in polar aprotic organic solvents: Expected to be soluble in solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone.[10][11]

Caption: Workflow for experimental equilibrium solubility determination (Shake-Flask Method).

Protocol: Equilibrium Solubility Determination (Shake-Flask Method) This is the gold-standard method for determining thermodynamic solubility.

-

Preparation: Add an excess amount of the solid compound (enough that some solid remains undissolved) to a series of vials, each containing a known volume of a different solvent (e.g., pH 7.4 buffer, water, ethanol).

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For faster separation, centrifuge the vials at high speed.

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Accurately dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC).

-

Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV, against a standard calibration curve.

-

-

Calculation: Calculate the original concentration in the supernatant to determine the solubility in mg/mL or µM.

Acidity (pKa): The pKa value is crucial for predicting a compound's ionization state at a given pH, which affects its solubility, permeability, and target binding. The primary acidic proton is on the indazole ring (N1-H).

-

Predicted pKa: While no data exists for the title compound, a predicted pKa for the related 6-methoxy-7-nitro-1H-indazole is ~10.99.[6] The 4-nitro isomer is expected to have a slightly lower pKa (be more acidic) due to the strong electron-withdrawing effect of the nitro group being more electronically coupled to the pyrazole ring from the 4-position. The pKa is likely in the range of 9.5 - 10.5 .

Stability: The stability of a compound under various conditions is essential for determining its shelf-life and handling requirements.

-

Potential Liabilities: Nitroaromatic compounds can be susceptible to reduction to the corresponding amine. They may also exhibit photosensitivity. The indazole core itself is generally stable. A baseline assessment of solid-state and solution stability is a prerequisite for further development.[11]

Protocol: Preliminary Stability Assessment This protocol provides a baseline understanding of the compound's stability.

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Dispense aliquots of the stock solution into separate vials for each condition:

-

Acidic: Add HCl to reach a final concentration of 0.1 M.

-

Basic: Add NaOH to reach a final concentration of 0.1 M.

-

Oxidative: Add H₂O₂ to reach a final concentration of 3%.

-

Control: Dilute with the initial solvent only.

-

-

Incubation: Store all vials at a set temperature (e.g., 40 °C) for a defined period (e.g., 24 or 48 hours). Protect from light.

-

Analysis: At the end of the incubation period, quench the reactions (e.g., by neutralization). Analyze all samples, including a T=0 sample, by HPLC-UV.

-

Evaluation: Compare the peak area of the parent compound in the stressed samples to the control and T=0 samples. A decrease in the parent peak area indicates degradation. The appearance of new peaks signifies the formation of degradation products.

Conclusion

This compound is a heterocyclic compound with significant potential as a synthetic intermediate in medicinal chemistry. This guide has established a foundational physicochemical profile by integrating structural analysis, predictions from analogous compounds, and expert interpretation. While experimental data remains scarce, the provided analysis suggests a stable, colored solid with poor aqueous solubility and an acidic N-H proton (pKa ~9.5-10.5).

The detailed, step-by-step protocols included herein provide a robust framework for researchers to experimentally validate these predicted properties. By establishing a reliable and comprehensive dataset for this molecule, the scientific community can more effectively leverage its unique structural features for the design and synthesis of novel therapeutic agents. The generation of such empirical data is a critical next step in unlocking the full potential of this promising chemical entity.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 6-Methoxy-4-nitro-1H-indazole_cas号1000341-08-1_6-Methoxy-4-nitro-1H-indazole_分子式_结构式_分子量|CAS标准品信息网 - CAS信息网 [cas-news.com]

- 6. 6-Methoxy-7-nitro-1H-indazole-d3 CAS#: 3030587-07-3 [m.chemicalbook.com]

- 7. Buy 6-Methoxy-1H-indazol-4-amine (EVT-399207) | 1000341-20-7 [evitachem.com]

- 8. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]

- 9. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 6-Methoxy-4-nitro-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery

This guide serves as an in-depth technical resource for researchers, scientists, and professionals engaged in drug development, providing a comprehensive overview of 6-Methoxy-4-nitro-1H-indazole. We will delve into its chemical identity, synthesis, analytical characterization, potential applications, and commercial availability, grounding our discussion in established scientific principles and field-proven insights. The indazole scaffold is a cornerstone in medicinal chemistry, and understanding the nuances of its substituted derivatives is paramount for the rational design of novel therapeutics.[1][2][3]

Core Compound Identification and Physicochemical Properties

This compound is a substituted indazole, a class of heterocyclic aromatic organic compounds. The specific arrangement of the methoxy and nitro groups on the indazole core dictates its chemical reactivity and potential biological activity.

| Property | Value | Source |

| CAS Number | 1000341-08-1 | [4] |

| Molecular Formula | C₈H₇N₃O₃ | Inferred |

| Molecular Weight | 193.16 g/mol | Inferred |

| IUPAC Name | This compound | N/A |

| Appearance | Likely a yellow or orange solid | [5] |

Note: The molecular formula, molecular weight, and IUPAC name are inferred from the compound name and basic chemical principles, as direct citations for these specific properties were not available in the provided search results. The appearance is inferred from a similar compound, 6-Nitro-1H-indazole-3-carbaldehyde.

Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

A logical approach would be the diazotization and subsequent intramolecular cyclization of a precursor like 2-amino-5-methoxy-3-nitrotoluene. This method is a variation of well-known indazole syntheses.[6]

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

-

Diazotization: Dissolve 2-amino-5-methoxy-3-nitrotoluene in a suitable acidic solvent, such as glacial acetic acid or aqueous hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.[7]

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the low temperature to form the diazonium salt intermediate. The choice of a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

-

Cyclization: Gently warm the reaction mixture to induce intramolecular cyclization. The exact temperature and reaction time would need to be optimized, but this step facilitates the formation of the pyrazole ring fused to the benzene ring.

-

Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate. The organic layer should be washed, dried, and concentrated.[9] The crude product can then be purified by flash chromatography on silica gel to yield the desired this compound.[9]

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the carbon-hydrogen framework of the molecule.[5][10] The chemical shifts and coupling constants of the aromatic protons will confirm the substitution pattern on the indazole ring.

-

Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups, such as the N-H stretch of the indazole, the C=O of any carbonyl impurities, and the characteristic stretches of the nitro group.[5]

Potential Applications in Drug Discovery

Indazole derivatives are a significant class of compounds in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antibacterial, and antitumor properties.[1][3] The specific substitution pattern of this compound suggests its potential as a valuable intermediate in the synthesis of more complex molecules, particularly kinase inhibitors.[2][7]

Role as a Synthetic Intermediate

The nitro group can be reduced to an amino group, which can then be further functionalized.[11][12] The presence of the methoxy group and the overall electronic nature of the ring system can influence the binding affinity and selectivity of the final compounds for their biological targets.

Caption: Potential derivatization and applications of this compound.

Potential Biological Activity

Derivatives of nitroindazoles have shown promise in various therapeutic areas. For instance, novel 3-chloro-6-nitro-1H-indazole derivatives have been investigated as antileishmanial candidates.[13] While no specific biological data for this compound is publicly available, its structural similarity to other bioactive indazoles warrants its investigation in screening campaigns for various diseases, including cancer and infectious diseases.[7]

Commercial Availability and Suppliers

This compound is available from commercial suppliers as a research chemical. It is important to source this compound from reputable suppliers who can provide a certificate of analysis (CoA) to ensure its quality and purity.

| Supplier | Website |

| Advanced ChemBlocks Inc. | --INVALID-LINK--[14] |

| AK Scientific, Inc. | --INVALID-LINK--[15] |

| BLD Pharm | --INVALID-LINK--[16] |

| ChemicalBook | --INVALID-LINK--[17] |

| Pharmaffiliates | --INVALID-LINK--[18] |

Note: This is not an exhaustive list, and availability may vary. Researchers should verify the current stock and purity with the respective suppliers.

Conclusion

This compound represents a valuable building block for the synthesis of novel bioactive molecules. Its specific substitution pattern offers multiple avenues for chemical modification, making it an attractive starting material for drug discovery programs targeting a range of diseases. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications, offering a solid foundation for researchers working with this and related indazole derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. 6-Methoxy-4-nitro-1H-indazole_cas号1000341-08-1_6-Methoxy-4-nitro-1H-indazole_分子式_结构式_分子量|CAS标准品信息网 - CAS信息网 [cas-news.com]

- 5. benchchem.com [benchchem.com]

- 6. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 11. Buy 6-Methoxy-2-methyl-7-nitro-2H-indazole (EVT-12027660) | 61063-10-3 [evitachem.com]

- 12. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 13. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound 95% | CAS: 1000341-08-1 | AChemBlock [achemblock.com]

- 15. 2589655-45-6 4-(3-Methoxyprop-1-yn-1-yl)-6-nitro-1H-indazole AKSci 9187FN [aksci.com]

- 16. 724767-15-1|5-Methoxy-6-nitro-1H-indazole|BLD Pharm [bldpharm.com]

- 17. 6-METHOXY-5-NITRO (1H)INDAZOLE | 152626-75-0 [chemicalbook.com]

- 18. pharmaffiliates.com [pharmaffiliates.com]

"spectral data of 6-Methoxy-4-nitro-1H-indazole (NMR, IR, Mass Spec)"

This technical guide provides a detailed analysis of the expected spectroscopic data for 6-Methoxy-4-nitro-1H-indazole (CAS Number: 1000341-08-1). While comprehensive experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and comparative data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This approach offers valuable insights for researchers in medicinal chemistry and drug development engaged in the synthesis and characterization of novel indazole derivatives.

Compound Overview and Structural Rationale

This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in pharmaceutical research due to their diverse biological activities. The molecular structure incorporates an electron-donating methoxy group (-OCH₃) at the 6-position and a strong electron-withdrawing nitro group (-NO₂) at the 4-position of the indazole core. This substitution pattern dictates a unique electronic environment, which in turn governs its characteristic spectroscopic signatures. Understanding these signatures is paramount for confirming the compound's identity and purity during synthesis and downstream applications.

The structural framework and numbering convention for this compound are illustrated below. This numbering is essential for the assignment of signals in the NMR spectra.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are based on the known effects of methoxy and nitro substituents on the indazole ring.

Predicted ¹H NMR Data

The electron-withdrawing nitro group at C4 will significantly deshield the adjacent proton at C5, while the electron-donating methoxy group at C6 will shield the neighboring proton at C7. The proton at C3 is also expected to be influenced by the electronic environment of the pyrazole ring.

| Proton Assignment | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Predicted Coupling Constant (J) (Hz) |

| N1-H | ~13.0 - 14.0 | broad singlet | - |

| H3 | ~8.2 - 8.4 | singlet | - |

| H5 | ~7.8 - 8.0 | doublet | ~9.0 |

| H7 | ~7.0 - 7.2 | doublet | ~9.0 |

| OCH₃ | ~3.9 - 4.1 | singlet | - |

Justification for Predictions:

-

N1-H: The N-H proton of the indazole ring typically appears as a broad singlet at a very downfield chemical shift, often above 13 ppm, due to its acidic nature and involvement in hydrogen bonding.

-

H3: The proton at the C3 position is expected to be a singlet and is generally found in the downfield region of the aromatic spectrum for indazoles.

-

H5 and H7: The protons on the benzene ring will likely form an AX system. The H5 proton, being ortho to the strongly electron-withdrawing nitro group, is predicted to be the most downfield of the aromatic protons. Conversely, the H7 proton is ortho to the electron-donating methoxy group and para to the nitro group, leading to a more upfield chemical shift. The coupling between these two protons (³JHH) is expected to be in the range of a typical ortho coupling (~9.0 Hz).

-

OCH₃: The methyl protons of the methoxy group will appear as a sharp singlet in the typical range for aryl methyl ethers.

Predicted ¹³C NMR Data

The substituent effects are also evident in the ¹³C NMR spectrum. The carbon atom attached to the nitro group (C4) will be significantly deshielded, while the carbon attached to the methoxy group (C6) will be shielded.

| Carbon Assignment | Predicted Chemical Shift (δ) (ppm) |

| C3 | ~135 - 138 |

| C3a | ~120 - 123 |

| C4 | ~140 - 143 |

| C5 | ~115 - 118 |

| C6 | ~158 - 162 |

| C7 | ~95 - 98 |

| C7a | ~140 - 142 |

| OCH₃ | ~55 - 57 |

Justification for Predictions:

-

C4 and C6: C4, directly attached to the nitro group, will experience a strong deshielding effect. C6, bonded to the oxygen of the methoxy group, will also be significantly deshielded (ipso-effect).

-

C5 and C7: The shielding and deshielding effects of the substituents will also influence the chemical shifts of the other aromatic carbons. C7, ortho to the methoxy group, is expected to be significantly shielded and appear at a relatively upfield chemical shift.

-

OCH₃: The carbon of the methoxy group will resonate in the typical region for such functional groups.

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra for a compound like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for indazole derivatives as it allows for the observation of the exchangeable N-H proton.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 16 to 64 depending on the sample concentration.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is generally required.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 - 3400 | N-H stretch | Indazole N-H |

| ~3100 - 3000 | C-H stretch | Aromatic C-H |

| ~2950 - 2850 | C-H stretch | Methoxy C-H |

| ~1620 - 1600 | C=C stretch | Aromatic C=C |

| ~1530 - 1500 (asymmetric) | N=O stretch | Nitro (NO₂) |

| ~1350 - 1330 (symmetric) | N=O stretch | Nitro (NO₂) |

| ~1250 - 1200 | C-O stretch | Aryl ether C-O |

Justification for Predictions:

-

N-H Stretch: The N-H stretching vibration of the indazole ring is expected in the region of 3300-3400 cm⁻¹.

-

Nitro Group Stretches: The presence of the nitro group will be clearly indicated by two strong absorption bands corresponding to the asymmetric (~1530-1500 cm⁻¹) and symmetric (~1350-1330 cm⁻¹) N=O stretching vibrations.[1]

-

Methoxy Group Vibrations: The C-H stretching of the methoxy group will appear in the aliphatic C-H region, and a characteristic C-O stretching band for the aryl ether will be observed around 1250-1200 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Molecular Formula: C₈H₇N₃O₃ Molecular Weight: 193.16 g/mol

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 193.

-

Key Fragment Ions: The fragmentation pattern is likely to involve the loss of small, stable molecules and radicals from the molecular ion.

Caption: Predicted fragmentation pathway for this compound.

Justification for Fragmentation Pathway:

-

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as a radical (•NO₂), which would result in a fragment ion at m/z = 147.

-

Loss of a Methyl Radical: The methoxy group can lose a methyl radical (•CH₃) to give a fragment at m/z = 178. This ion can then undergo further fragmentation, such as the loss of nitric oxide (NO) or carbon monoxide (CO).

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique that will generate the molecular ion and characteristic fragment ions. Electrospray Ionization (ESI) is a softer ionization technique that would likely show a strong protonated molecular ion [M+H]⁺ at m/z = 194.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

Conclusion

This technical guide has presented a comprehensive, albeit predictive, analysis of the key spectroscopic features of this compound. By leveraging data from structurally similar compounds, we have established a detailed framework for the interpretation of its ¹H NMR, ¹³C NMR, IR, and Mass spectra. These predicted data and interpretations provide a valuable resource for scientists working on the synthesis and characterization of this and related indazole derivatives, enabling them to confirm their synthetic outcomes with a higher degree of confidence. The provided experimental protocols offer a standardized approach to acquiring high-quality spectral data for this class of compounds.

References

A Senior Application Scientist's Guide to the Solubility and Stability of 6-Methoxy-4-nitro-1H-indazole

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Methoxy-4-nitro-1H-indazole is a substituted indazole, a heterocyclic scaffold of significant interest in medicinal chemistry. As with any potential drug candidate, a thorough understanding of its fundamental physicochemical properties is a prerequisite for successful preclinical and clinical development. This guide provides an in-depth technical framework for evaluating the aqueous solubility and chemical stability of this compound. While specific experimental data for this compound is not widely published, this document outlines the core principles and detailed, field-proven experimental protocols necessary to generate robust and reliable data. We will explore the predicted influence of the compound's functional groups on its behavior and present a systematic approach to kinetic and thermodynamic solubility screening, as well as comprehensive stability profiling under various stress conditions. This guide is intended to serve as a foundational resource for researchers, enabling them to design and execute the critical studies that underpin lead optimization and formulation development.

Introduction to this compound

Chemical Structure and Physicochemical Predictions

This compound is a bicyclic aromatic compound featuring a benzene ring fused to a pyrazole ring. The structure is characterized by three key functional groups that dictate its physicochemical behavior:

-

1H-Indazole Core: The indazole ring system, containing two nitrogen atoms, can participate in hydrogen bonding as both a donor (N-H) and an acceptor. The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer[1][2].

-

Nitro Group (-NO₂): Positioned at C4, this strong electron-withdrawing group is a polar moiety and a hydrogen bond acceptor. Nitroaromatic compounds often exhibit poor aqueous solubility.

-

Methoxy Group (-OCH₃): Located at C6, the methoxy group is a moderately lipophilic, hydrogen bond acceptor.

Based on this structure, we can predict the following general characteristics:

-

Solubility: The molecule possesses both polar (nitro, indazole N-H) and nonpolar (aromatic rings, methoxy) features. The presence of the nitro group and the overall aromatic system suggests that low aqueous solubility is likely. For comparison, related compounds like 5-nitroindazole and 6-nitroindazole show aqueous solubilities of only 14.2 µg/mL and >24.5 µg/mL, respectively, at physiological pH[3][4]. Solubility is expected to be significantly higher in polar aprotic organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF)[5].

-

Stability: The nitroaromatic system can be susceptible to reduction. The indazole ring itself is generally stable, but the overall molecule may be sensitive to degradation under specific conditions, such as high pH, strong oxidative stress, or photolytic exposure.

The Imperative of Solubility and Stability in Drug Development

Solubility and stability are not merely academic data points; they are critical determinants of a compound's druggability.

-

Aqueous Solubility directly influences bioavailability. A compound must dissolve in the gastrointestinal tract to be absorbed into systemic circulation. Poor solubility is a leading cause of failure for promising drug candidates. Early assessment allows for strategic modifications by medicinal chemists or the selection of appropriate formulation strategies.

-

Chemical Stability dictates a compound's shelf-life, storage requirements, and degradation profile. Unstable compounds can lose potency and generate potentially toxic degradation products. Regulatory agencies mandate rigorous stability testing under forced degradation conditions to identify likely degradation pathways and develop stability-indicating analytical methods.

A Framework for Aqueous Solubility Assessment

A tiered approach is recommended for solubility assessment, beginning with high-throughput screening and progressing to more definitive equilibrium measurements for key compounds.

Kinetic Solubility Screening

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock. It is a high-throughput method ideal for early-stage discovery to rank-order compounds.

Workflow for Kinetic Solubility Assessment

Caption: High-throughput kinetic solubility workflow.

Detailed Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well polypropylene plate, create a serial dilution of the stock solution in DMSO.

-

Assay Plate Preparation: Transfer a small volume (e.g., 2 µL) from the DMSO plate to a clear-bottom 96-well assay plate.

-

Buffer Addition: Add aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4) to each well. This induces the precipitation of the compound.

-

Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed compared to buffer-only controls.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution. The "gold standard" is the shake-flask method, which is lower-throughput but provides the most accurate and relevant data for formulation development.

Detailed Experimental Protocol: Shake-Flask Method

-

Compound Addition: Add an excess amount of solid this compound to a glass vial containing a known volume of the desired aqueous buffer (e.g., pH 2.0, 6.5, 7.4 to simulate physiological conditions). The visible excess of solid is critical.

-

Equilibration: Cap the vials securely and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Sampling: Shake the vials for a period sufficient to reach equilibrium (typically 24 to 72 hours). A preliminary time-course experiment (sampling at 24, 48, 72 hours) should be run to confirm that equilibrium has been reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Dilute the aliquot in a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve.

| Parameter | Kinetic Solubility | Thermodynamic Solubility |

| Principle | Measures rate of precipitation from supersaturated solution | Measures true equilibrium concentration |

| Throughput | High (96/384-well plates) | Low (individual vials) |

| Time | Fast (1-4 hours) | Slow (24-72 hours) |

| Material Usage | Low (µg) | High (mg) |

| Application | Early Discovery (Ranking) | Lead Optimization, Formulation |

A Systematic Approach to Stability Profiling

Stability testing is essential to identify degradation pathways and determine storage conditions. A forced degradation study is the cornerstone of this effort.

Forced Degradation Workflow

Caption: Workflow for a forced degradation study.

Solution-State Stability

This assesses the stability of the compound in relevant buffers and solvents.

Detailed Experimental Protocol: Solution Stability Study

-

Solution Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions: Aliquot this solution into separate vials containing:

-

Acid: 0.1 N HCl

-

Base: 0.1 N NaOH

-

Oxidant: 3% H₂O₂

-

Control: Water or buffer

-

-

Incubation: Store the vials at a controlled temperature (e.g., 40-60°C) to accelerate degradation. Include a set of vials protected from light.

-

Time Points: Sample from each vial at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation to ensure degradation products are detectable without completely consuming the parent compound.

-

Analysis: Neutralize the acid/base samples before injection if necessary. Analyze all samples using a stability-indicating HPLC method (typically a reverse-phase C18 column with a gradient elution) coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).

-

Data Evaluation:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Monitor for the appearance of new peaks in the chromatogram.

-

Use the MS data to obtain the mass of potential degradation products, which can provide clues to the degradation pathway (e.g., reduction of the nitro group, hydrolysis).

-

Solid-State Stability

This evaluates the stability of the compound as a solid powder, which is critical for long-term storage and handling.

Detailed Experimental Protocol: Solid-State Stress Testing

-

Sample Preparation: Place a small, accurately weighed amount of solid this compound in clear and amber glass vials.

-

Stress Conditions: Expose the vials to various conditions as per ICH guidelines:

-

Elevated Temperature: 60°C.

-

High Humidity: 40°C / 75% Relative Humidity (RH).

-

Photostability: Place vials in a photostability chamber and expose them to a specified illumination (e.g., 1.2 million lux hours) and UV energy (e.g., 200 watt hours/square meter). Include a dark control.

-

-

Time Points: Sample at appropriate time points (e.g., 1, 2, 4 weeks).

-

Analysis: At each time point, dissolve the solid in a suitable solvent and analyze by HPLC-UV/MS as described for the solution stability study.

-

Data Evaluation: Assess changes in purity, appearance (color), and the formation of degradation products.

| Stress Condition | Potential Degradation Pathway for this compound |

| Acid/Base Hydrolysis | Unlikely to affect the core structure unless extreme conditions are used. |

| Oxidation (H₂O₂) | Potential for N-oxide formation on the pyrazole ring. |

| Reduction | The nitro group is susceptible to reduction to nitroso or amino functionalities. |

| Photolysis | Nitroaromatic compounds can be light-sensitive, potentially leading to radical-mediated degradation or rearrangement. |

| Heat/Humidity | May accelerate solid-state reactions or indicate issues with hygroscopicity. |

Integrated Data Analysis and Decision Making

The data generated from these studies are not independent. They form a cohesive profile that guides critical decisions in the drug development pipeline. Poor kinetic solubility may trigger a medicinal chemistry effort to improve LogP. Low thermodynamic solubility will necessitate the involvement of formulation scientists to explore enabling technologies like amorphous solid dispersions or particle size reduction. The identification of a specific degradation pathway (e.g., light sensitivity) will dictate packaging requirements (e.g., amber vials, blister packs) and handling procedures.

Conclusion

While direct experimental data on the solubility and stability of this compound are limited in public literature, a robust characterization is achievable through the systematic application of standardized pharmaceutical industry protocols. By employing a tiered approach to solubility assessment—from high-throughput kinetic screening to definitive thermodynamic measurements—and conducting comprehensive forced degradation studies, researchers can build a complete physicochemical profile of the molecule. This essential data package enables informed decision-making, mitigates downstream risks, and ultimately paves the way for the successful development of this and other promising indazole-based therapeutic candidates.

References

- 1. Buy 6-Methoxy-1H-indazol-4-amine (EVT-399207) | 1000341-20-7 [evitachem.com]

- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 3. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

A Technical Guide to the Quantum Chemical Analysis of 6-Methoxy-4-nitro-1H-indazole

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry, recognized for a wide spectrum of pharmacological activities.[1][2] The specific electronic and structural characteristics imparted by substituents, such as nitro and methoxy groups, are critical determinants of their biological function. This technical guide provides a comprehensive framework for the quantum chemical analysis of 6-Methoxy-4-nitro-1H-indazole using Density Functional Theory (DFT). We will explore the causality behind methodological choices, from functional and basis set selection to the interpretation of key molecular properties. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to elucidate the molecular behavior, reactivity, and potential of complex heterocyclic compounds.

Introduction: The Rationale for Computational Scrutiny

This compound belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in drug discovery. The indazole core is a privileged scaffold, while the nitro group (a strong electron-withdrawing group) and the methoxy group (an electron-donating group) create a unique electronic profile that can influence molecular interactions, reactivity, and metabolic stability.[3][4] Nitroaromatic compounds, in particular, are known for their diverse biological effects, which are often linked to their electrochemical properties.[3][5]

Quantum chemical calculations offer a powerful, non-experimental method to probe the intrinsic properties of such molecules at the subatomic level.[6] By solving approximations of the Schrödinger equation, we can generate a detailed understanding of:

-

Molecular Geometry: The stable three-dimensional arrangement of atoms.

-

Electronic Structure: The distribution of electrons and the energies of molecular orbitals.

-

Chemical Reactivity: Prediction of the most likely sites for chemical reactions.

-

Spectroscopic Signatures: Theoretical prediction of IR, Raman, and UV-Vis spectra.

This guide will provide a validated, step-by-step protocol for performing these calculations and interpreting the results, thereby offering predictive insights crucial for rational drug design and materials science.

Theoretical Framework and Computational Methodology

The selection of an appropriate computational method is the most critical step in ensuring the accuracy and reliability of the results. Our approach is grounded in Density Functional Theory (DFT), which represents an optimal balance between computational cost and accuracy for medium-to-large organic molecules.[7][8]

The Choice of Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[6] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach has proven highly effective for a wide range of chemical systems, including the nitro-containing heterocyclic compounds relevant to this guide.[9][10]

Functional and Basis Set: The "Why" Behind the Choice

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) The B3LYP hybrid functional is one of the most widely used and extensively validated functionals for organic molecules.[11] It combines the strengths of Hartree-Fock theory with DFT, providing a robust description of molecular geometries and electronic properties for systems like indazoles.[12][13] Its broad applicability and proven track record make it a trustworthy choice for this investigation.

-

Basis Set: 6-311++G(d,p) A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of 6-311++G(d,p) is deliberate and layered:

-

6-311G: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility and accuracy.

-

++ (Diffuse Functions): The first + adds diffuse functions to heavy (non-hydrogen) atoms, and the second + adds them to hydrogen atoms. These functions are crucial for accurately describing species with electron density far from the nuclei, such as molecules with lone pairs and anionic character, and for modeling weak intermolecular interactions.[14]

-

(d,p) (Polarization Functions): The d adds polarization functions to heavy atoms, and the p adds them to hydrogen atoms. These functions allow for non-spherical distortion of the atomic orbitals, which is essential for accurately describing chemical bonds and non-covalent interactions.[14]

-

This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a self-validating system that is well-established in the scientific literature for producing reliable results for similar molecular systems.[11][15][16]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the logical sequence of calculations performed using a standard quantum chemistry software package like Gaussian or ORCA.

Diagram: Computational Workflow

Caption: A flowchart of the quantum chemical calculation process.

-

Molecular Structure Input: The process begins by constructing the 3D structure of this compound. This can be done using molecular building software or by retrieving a starting geometry from a chemical database.

-

Geometry Optimization: This is the core computational step where the software iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible total energy.[17] This calculation yields the most stable, or "optimized," geometry of the molecule.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry. This step is critical for two reasons:

-

Validation: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.[18]

-

Thermodynamic Data: It provides thermodynamic properties like enthalpy and Gibbs free energy, and predicts the vibrational frequencies that correspond to infrared (IR) and Raman spectra.[19]

-

-

Property Calculations: With the validated geometry, a series of "single-point" calculations are performed to determine various electronic and chemical properties without re-optimizing the geometry.

Analysis and Interpretation of Molecular Properties

This section details the key properties derived from the calculations and explains their chemical and biological significance.

Optimized Molecular Geometry

The analysis begins with the final 3D structure. Key parameters include bond lengths, bond angles, and dihedral (torsion) angles. For this compound, particular attention should be paid to the dihedral angles involving the nitro (-NO₂) and methoxy (-OCH₃) groups relative to the plane of the indazole ring. The degree of planarity can significantly impact conjugation and electronic properties.[20]

| Parameter | Description | Significance |

| Bond Lengths (Å) | Distances between bonded atoms (e.g., C-N, N-O). | Indicates bond strength and order. |

| **Bond Angles (°) ** | Angles formed by three connected atoms. | Defines the local shape and steric environment. |

| Dihedral Angles (°) | Torsion angles defining the rotation around a bond. | Determines the 3D conformation and planarity.[20] |

| Table 1: Key Geometrical Parameters for Analysis. |

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs).[21]

-

HOMO: Represents the ability to donate an electron (nucleophilicity). Regions of high HOMO density are likely sites for electrophilic attack.

-

LUMO: Represents the ability to accept an electron (electrophilicity). Regions of high LUMO density are likely sites for nucleophilic attack.[22]

The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.[9][22]

| Parameter | Value (Illustrative) | Significance |

| E(HOMO) | -6.8 eV | Energy of the highest occupied molecular orbital. |

| E(LUMO) | -2.5 eV | Energy of the lowest unoccupied molecular orbital. |

| ΔE (Gap) | 4.3 eV | Indicator of chemical reactivity and kinetic stability.[23] |

| Table 2: Illustrative Frontier Molecular Orbital Energies. |

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for predicting intermolecular interactions and reactive sites.[24][25]

-

Red Regions (Negative Potential): Indicate electron-rich areas, typically around electronegative atoms like oxygen and nitrogen. These are favorable sites for electrophilic attack.[25]

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, often around hydrogen atoms bonded to electronegative atoms. These are favorable sites for nucleophilic attack.[25]

-

Green Regions (Neutral Potential): Indicate areas of nonpolar character.

For this compound, the MEP map would likely show strong negative potential around the oxygen atoms of the nitro group, identifying them as key sites for hydrogen bonding and electrophilic interactions.[12]

Global and Local Reactivity Descriptors

From the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule as a whole.[26][27]

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -E(HOMO) | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E(LUMO) | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the overall electrophilic nature. |

| Table 3: Global Reactivity Descriptors Derived from Conceptual DFT. |

Fukui functions are local reactivity descriptors that indicate the most reactive sites within the molecule for nucleophilic (f⁺), electrophilic (f⁻), and radical (f⁰) attacks.[12][24] This analysis provides a more granular, atom-specific view of reactivity than the MEP map alone.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the charge distribution and bonding within a molecule.[28][29] It translates the complex molecular orbitals into localized bonds, lone pairs, and antibonding orbitals, which align more closely with intuitive chemical concepts. Key insights from NBO analysis include:

-

Natural Atomic Charges: A more chemically meaningful measure of the charge on each atom compared to other methods like Mulliken charges.

-

Intramolecular Interactions: It quantifies stabilizing interactions, such as hyperconjugation, by measuring the delocalization of electron density from a filled bonding orbital (donor) to an empty antibonding orbital (acceptor).[28] This is particularly relevant for understanding the electronic interplay between the nitro group, methoxy group, and the indazole ring.[14]

Diagram: Interrelation of Molecular Properties and Reactivity

Caption: Relationship between calculated properties and predicted behavior.

Conclusion

The quantum chemical analysis of this compound via DFT provides a profound, multi-faceted understanding of its molecular structure, stability, and reactivity. By employing a robust methodology (B3LYP/6-311++G(d,p)), researchers can reliably predict its geometric configuration, identify electron-rich and electron-deficient regions through MEP analysis, and quantify its reactivity using frontier molecular orbitals and conceptual DFT descriptors. Furthermore, NBO analysis offers deep insights into intramolecular electronic interactions that govern the molecule's overall properties. This computational approach is an indispensable tool in modern drug discovery, enabling the prediction of molecular behavior and guiding the synthesis of novel, more effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 3. Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles - Arabian Journal of Chemistry [arabjchem.org]

- 4. 6-Methoxy-1H-indazol-4-amine (1000341-20-7) for sale [vulcanchem.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. researchgate.net [researchgate.net]

- 9. lupinepublishers.com [lupinepublishers.com]

- 10. researchtrends.net [researchtrends.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines | Supercomputing Frontiers and Innovations [superfri.org]

- 14. A theoretical investigation of the structure of 2-nitropyridine-N-oxide and the dependency of the NO2 torsional motion on the applied wavefunction and basis set - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. academicworks.cuny.edu [academicworks.cuny.edu]

- 19. mdpi.com [mdpi.com]

- 20. Crystal structure, DFT calculations and Hirshfeld surface analysis of 3-(4-methylphenyl)-6-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. irjweb.com [irjweb.com]

- 23. researchgate.net [researchgate.net]

- 24. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. journalirjpac.com [journalirjpac.com]

- 27. [PDF] Molecular Structure, HOMO-LUMO, MEP and Fukui Function Analysis of Some TTF-donor Substituted Molecules Using DFT (B3LYP) Calculations | Semantic Scholar [semanticscholar.org]

- 28. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 29. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]

Preliminary Biological Screening of 6-Methoxy-4-nitro-1H-indazole: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the preliminary biological screening of 6-Methoxy-4-nitro-1H-indazole, a novel heterocyclic compound. The strategic selection of initial assays is grounded in the well-documented bioactivities of the indazole scaffold and the nitroaromatic functional group, which are frequently associated with cytotoxic, antimicrobial, and antioxidant properties. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the causal logic behind experimental design. We present detailed, field-proven protocols for cytotoxicity assessment using the MTT assay, antimicrobial susceptibility testing via the broth microdilution method, and antioxidant capacity evaluation through the DPPH radical scavenging assay. The overarching goal is to establish a foundational biological profile of the molecule, enabling informed decisions for subsequent stages of drug discovery and development.

Introduction: The Rationale for Screening this compound

The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The addition of a nitro group (–NO2) to an aromatic structure is a common strategy in drug design to modulate electronic properties and enhance biological activity. Nitroaromatic compounds are known to exert their effects through bioreduction, leading to the formation of reactive intermediates that can induce cellular damage.[1][2] Specifically, the reduction of a nitro group can generate toxic species like nitroso and superoxide radicals, which can covalently bind to DNA and other macromolecules, leading to cell death.[1] This mechanism is a cornerstone of the activity of several established antimicrobial and anticancer agents.[3]

This compound combines these two key features. The methoxy group (–OCH3) can further influence the molecule's pharmacokinetic and pharmacodynamic properties. Based on this structural rationale, a preliminary biological screening campaign is warranted to explore its potential in three primary areas:

-